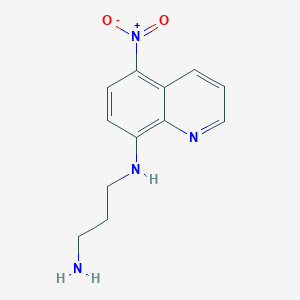
1-(4-bromobenzyl)-4-nitro-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-BROMOPHENYL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is an organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a bromophenyl group, a nitro group, and a pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-[(4-BROMOPHENYL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl compound to introduce the bromine atom at the para position.
Nitro Group Introduction: The next step involves nitration to introduce the nitro group onto the pyrazole ring.
Coupling Reaction: The final step is a coupling reaction where the bromophenyl intermediate is reacted with the nitro-pyrazole compound under specific conditions to form the desired product.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-[(4-BROMOPHENYL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Brombenzyl)-4-nitro-1H-pyrazol-3-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Es wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Die Forschung läuft, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu erforschen.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Reagenz in chemischen Prozessen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(4-Brombenzyl)-4-nitro-1H-pyrazol-3-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann eine Reduktion eingehen, um reaktive Zwischenprodukte zu bilden, die mit Zellkomponenten interagieren. Die Brombenzylgruppe kann die Bindung an bestimmte Proteine oder Enzyme erleichtern und deren Aktivität modulieren. Die Carboxamidgruppe kann die Stabilität und Bioverfügbarkeit der Verbindung verbessern.
Wirkmechanismus
The mechanism of action of 1-[(4-BROMOPHENYL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromophenyl group can participate in binding interactions with proteins or enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4-Brombenzyl)-4-nitro-1H-pyrazol-3-carboxamid kann mit ähnlichen Verbindungen wie:
1-(4-Brombenzyl)-4-nitro-1H-pyrazol-3-carbonsäure: Ähnliche Struktur, jedoch mit einer Carbonsäuregruppe anstelle einer Carboxamidgruppe.
1-(4-Brombenzyl)-4-nitro-1H-pyrazol-3-amin: Ähnliche Struktur, jedoch mit einer Aminogruppe anstelle einer Carboxamidgruppe.
1-(4-Brombenzyl)-4-nitro-1H-pyrazol-3-thiol: Ähnliche Struktur, jedoch mit einer Thiolgruppe anstelle einer Carboxamidgruppe.
Eigenschaften
Molekularformel |
C11H9BrN4O3 |
|---|---|
Molekulargewicht |
325.12 g/mol |
IUPAC-Name |
1-[(4-bromophenyl)methyl]-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C11H9BrN4O3/c12-8-3-1-7(2-4-8)5-15-6-9(16(18)19)10(14-15)11(13)17/h1-4,6H,5H2,(H2,13,17) |
InChI-Schlüssel |
ZTCQXUZQSCJVPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)C(=O)N)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11499899.png)
![Acetamide, 2-(10-oxo-1,2-dihydro-10H-3-thia-4,9,10a-triazacyclopenta[b]fluoren-9-yl)-](/img/structure/B11499913.png)
![N-(4-fluorophenyl)-2-[(3-methoxyphenyl)amino]pyridine-3-carboxamide](/img/structure/B11499917.png)
![Quinoxaline, 2-[5-(4-tert-butylphenyl)-[1,3,4]oxadiazol-2-ylsulfanylmethyl]-3-methyl-](/img/structure/B11499921.png)
![2,5-Bis[4-(tert-butyl)phenyl]-1,3-thiazolo[5,4-d]1,3-thiazole](/img/structure/B11499929.png)
![N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetamide](/img/structure/B11499940.png)
![2,2,2-trifluoroethyl 2-[(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)carbamoyl]cyclohexanecarboxylate](/img/structure/B11499944.png)
![4-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-phenylthiophene-2-carboxamide](/img/structure/B11499946.png)
![4-chloro-N-[2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B11499950.png)
![4-(4-chlorophenyl)-7,7-dimethyl-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11499959.png)


![N-(3,5-dimethoxybenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11499975.png)
![N-[(5Z)-3-methyl-5H-indeno[1,2-b]pyridin-5-ylidene]aniline](/img/structure/B11499976.png)
